

structure of 4-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

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Chemical Structure and Properties

4-Chloro-2-nitroanisole is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a chlorine atom.^[1] The IUPAC name for this compound is 4-chloro-1-methoxy-2-nitrobenzene.^[2] The methoxy and nitro groups are positioned ortho to each other, while the chlorine atom is in the para position relative to the methoxy group.^[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.^[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dichloromethane.^[1]

Table 1: Physicochemical Properties of 4-Chloro-2-nitroanisole

Property	Value	Source(s)
CAS Number	89-21-4	[1][2][3]
Molecular Formula	C7H6ClNO3	[1][2][4]
Molecular Weight	187.58 g/mol	[2][4][5]
Appearance	Pale yellow to yellowish crystalline solid	[1][4]
Melting Point	70-72 °C / 96 °C	[1][4]
Boiling Point	290-292 °C / 279.6 ± 20.0 °C at 760 mmHg	[1][4]
Density	1.4 ± 0.1 g/cm ³	[4]
IUPAC Name	4-chloro-1-methoxy-2-nitrobenzene	[2]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane	[1]
Topological Polar Surface Area	55.1 Å ²	[2]
XLogP3	2.2 / 2.51	[2][4]

Spectroscopic Data

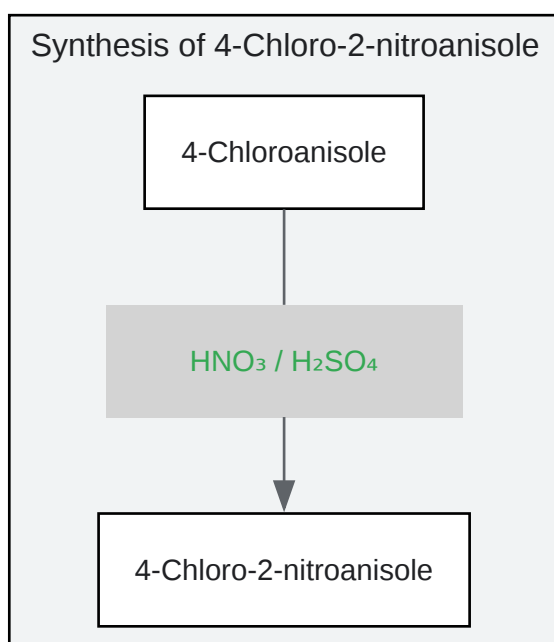
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Chloro-2-nitroanisole**. Key data from various analytical techniques are summarized below.

Table 2: Spectroscopic Data for 4-Chloro-2-nitroanisole

Technique	Data Highlights	Source(s)
¹ H NMR	In CDCl ₃ : δ ~7.82 (d, J=2.5 Hz), ~7.50 (dd, J=9.0, 2.5 Hz), ~7.06 (d, J=9.0 Hz), ~3.96 (s)	[6]
¹³ C NMR	Spectrum available in CDCl ₃	[2]
Infrared (IR)	Spectra available for KBr-Pellet, CCl ₄ solution, and nujol mull techniques	[2]
Mass Spectrometry (GC-MS)	m/z Top Peak: 63; 2nd Highest: 126; 3rd Highest: 111	[2]

Synthesis of 4-Chloro-2-nitroanisole

4-Chloro-2-nitroanisole is typically synthesized through the electrophilic nitration of 4-chloroanisole.[1] The methoxy group is a strongly activating, ortho-para directing group. Since the para position is blocked by the chlorine atom, the incoming nitro group is directed to the ortho position.



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Caption: Synthesis pathway of **4-Chloro-2-nitroanisole**.

Experimental Protocols

Synthesis via Nitration of 4-Chloroanisole

This protocol describes a representative method for the synthesis of **4-Chloro-2-nitroanisole**.

Materials:

- 4-Chloroanisole
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Distilled water
- Sodium Bicarbonate (NaHCO_3) solution
- Ethanol
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Procedure:

- **Preparation of Nitrating Mixture:** In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.
- **Reaction:** To a separate flask containing 4-chloroanisole dissolved in a minimal amount of concentrated sulfuric acid, slowly add the prepared nitrating mixture dropwise. The reaction temperature must be maintained between 0-5 °C using an ice-salt bath to prevent over-nitration and side reactions.
- **Quenching:** After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

- Isolation: A solid precipitate of **4-Chloro-2-nitroanisole** will form. Isolate the crude product by vacuum filtration using a Buchner funnel.
- Neutralization and Washing: Wash the crude product on the filter with copious amounts of cold distilled water until the filtrate is neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove any residual acid, followed by a final wash with cold water.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR): A sample of the purified product (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
- Infrared Spectroscopy (IR): A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
- Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and analysis, to determine its mass-to-charge ratio and fragmentation pattern.

Applications in Research and Development

4-Chloro-2-nitroanisole serves primarily as a versatile intermediate in organic synthesis.^[1]

- Pharmaceutical Industry: It is a key building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs), including analgesics and antifungal agents.^[1]

- Agrochemical Research: Its structural motifs are utilized in the development of new pesticides and herbicides.
- Chemical Research: In laboratory settings, it is used as a starting material for synthesizing various target compounds due to the reactivity of its functional groups, which allow for reactions like nucleophilic aromatic substitution.[1]

Safety and Hazard Information

4-Chloro-2-nitroanisole is considered a potentially hazardous chemical.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4] It may also cause skin and serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

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- To cite this document: BenchChem. [structure of 4-Chloro-2-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146433#structure-of-4-chloro-2-nitroanisole]

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